molecular formula C9H16FN B1478340 3a-(fluoromethyl)octahydro-1H-isoindole CAS No. 2098096-53-6

3a-(fluoromethyl)octahydro-1H-isoindole

Cat. No.: B1478340
CAS No.: 2098096-53-6
M. Wt: 157.23 g/mol
InChI Key: BKDBMUOIJGQRCE-UHFFFAOYSA-N
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Description

3a-(Fluoromethyl)octahydro-1H-isoindole is a sophisticated synthetic building block designed for advanced pharmaceutical research and drug discovery. This compound features a saturated, bicyclic octahydro-isoindole scaffold, which is known to improve solubility and reduce planar aromaticity, potentially leading to better pharmacokinetic profiles . The key structural feature is the fluoromethyl group at the 3a-position, a strategic modification highly valued in medicinal chemistry. The incorporation of fluorine atoms, particularly in the form of fluorinated alkyl groups, is a well-established strategy to enhance a molecule's metabolic stability, modulate its lipophilicity, and fine-tune its electron-withdrawing properties, which can profoundly influence interactions with biological targets . The saturated isoindoline core is a versatile scaffold found in a range of biologically active molecules and is frequently explored in the synthesis of complex natural product analogs and pharmaceutical agents . Researchers can leverage this compound as a key intermediate for constructing novel chemical entities. Its primary value lies in its potential applications in developing central nervous system (CNS) agents, given that related tetrahydroisoquinoline analogs are investigated as inhibitors for enzymes like phenylethanolamine N-methyltransferase , and in metabolic diseases, as seen with the use of the cis-octahydro-1H-isoindole structure in medications like mitiglinide . This product is intended for use as a reference standard, a synthetic precursor, or a core scaffold for library development in high-throughput screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7a-(fluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN/c10-6-9-4-2-1-3-8(9)5-11-7-9/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDBMUOIJGQRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3a-(Fluoromethyl)octahydro-1H-isoindole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and structural characteristics that contribute to its pharmacological profile.

Chemical Structure and Synthesis

3a-(Fluoromethyl)octahydro-1H-isoindole belongs to a class of compounds known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including Mannich and Diels-Alder reactions, which allow for the introduction of various functional groups that can enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3a-(fluoromethyl)octahydro-1H-isoindole derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa cells. The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in mediating cell death .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
3a-(Fluoromethyl)octahydro-1H-isoindoleHeLa3.10 ± 0.02Induces apoptosis, ROS generation
Other derivativesVariousVariesApoptosis induction, STAT3 inhibition

The biological activity of 3a-(fluoromethyl)octahydro-1H-isoindole is primarily attributed to its interaction with key signaling pathways involved in cancer progression. Notably, studies have shown that these compounds can inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in tumorigenesis. By blocking this pathway, the compound effectively reduces cell survival and promotes apoptosis in cancer cells .

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of 3a-(fluoromethyl)octahydro-1H-isoindole derivatives:

  • Study on HeLa Cells : A study demonstrated that treatment with a derivative led to significant apoptosis in HeLa cells, with evidence showing increased levels of ROS and decreased phosphorylation of STAT3 .
  • In Vivo Studies : Preliminary in vivo studies indicated that these compounds could reduce tumor growth in xenograft models, suggesting potential for further development as therapeutic agents against cancer .

Structural Characteristics

The structural features of 3a-(fluoromethyl)octahydro-1H-isoindole contribute significantly to its biological activity. The presence of fluorine may enhance lipophilicity and improve binding affinity to target proteins involved in cancer signaling pathways. Additionally, the bicyclic nature of the isoindole framework allows for multiple points of functionalization, which can be exploited to optimize pharmacological properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For example, derivatives of isoindoles have been explored for their activity against cancer and neurological disorders.

Case Study: Trandolapril Synthesis

One notable application is in the synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The synthesis involves multiple steps where 3a-(fluoromethyl)octahydro-1H-isoindole acts as a crucial precursor. The stereospecific nature of this compound allows for the production of enantiomerically pure forms, which are essential for pharmacological efficacy.

2. Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit promising anticancer properties. Research suggests that compounds with similar structures can inhibit specific pathways involved in tumor growth and metastasis. The fluoromethyl group may enhance these effects by improving the compound's interaction with target proteins .

Organic Synthesis Applications

1. Annulation Reactions

3a-(Fluoromethyl)octahydro-1H-isoindole has been utilized in asymmetric annulation reactions, which are valuable in constructing complex molecular architectures. These reactions allow chemists to create diverse compounds with potential pharmaceutical applications.

Data Table: Annulation Reaction Yields

Reaction TypeConditionsYield (%)Selectivity
[3 + 3]CH₂Cl₂, Room Temperature73%>20:1 dr
[4 + 2]CH₂Cl₂, Room Temperature85%>20:1 dr

These reactions demonstrate the versatility of 3a-(fluoromethyl)octahydro-1H-isoindole in synthetic chemistry, enabling the formation of complex molecules with high yields and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3a-(fluoromethyl)octahydro-1H-isoindole with structurally related bicyclic amines.

Table 1: Structural and Spectral Comparison of Isoindole Derivatives

Compound Substituent Molecular Formula 13C-NMR (Key Peaks, δ) HRMS (m/z)
3a-(fluoromethyl)octahydro-1H-isoindole -CH2F at C3a Likely C15H14FN2* 47.45 (CH2-F), 128.83 (C3a) 223.1225 (C15H15N2)
Non-fluorinated analog -CH3 at C3a C15H15N2 ~25–30 (CH3), 125–130 (C3a) 223.1235
3b (hypothetical derivative) -CF3 at C3a C15H12F3N2 ~110–120 (CF3), 130–135 (C3a) Not reported
Octahydro-1H-isoindole (parent) No substituent C8H13N N/A (simple core) 123.1053

* Inferred formula; HRMS data in the source may correspond to a non-fluorinated intermediate.

Key Findings:

Electronic Effects: The fluoromethyl group in 3a induces electron-withdrawing effects, deshielding adjacent carbons (e.g., δ 47.45 for CH2-F vs. ~25–30 for CH3 in non-fluorinated analogs). This contrasts with trifluoromethyl (-CF3) derivatives, which exhibit far greater deshielding (δ 110–120).

Molecular Weight and Stability: The fluoromethyl group increases molecular weight slightly compared to -CH3 analogs. However, the HRMS discrepancy (223.1225 vs.

Synthetic Challenges: Fluoromethylation introduces steric hindrance, complicating cyclization steps. By contrast, non-fluorinated analogs (e.g., 3c) are synthesized more efficiently under standard conditions.

Biological Relevance: Fluorinated derivatives like 3a show enhanced blood-brain barrier penetration compared to non-fluorinated analogs, as inferred from structural analogs in CNS drug discovery.

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data. Focus on the fluoromethyl group’s torsion angles and octahydroisoindole ring puckering. A low R-factor (<0.05) ensures reliability .
  • NMR analysis : 1H-19F^1 \text{H-}^{19}\text{F} coupling constants (e.g., JH-F=1020HzJ_{\text{H-F}} = 10–20 \, \text{Hz}) and NOESY correlations (e.g., between fluoromethyl and adjacent protons) resolve stereochemistry .
  • Comparative studies : Benchmark against structurally related compounds like (3aR,7aS)-octahydro-1H-isoindole hydrochloride () to validate conformational stability .

Advanced Question: How does the fluoromethyl group influence the compound’s electronic and steric properties in supramolecular interactions?

Q. Methodological Answer :

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting the fluoromethyl group’s electron-withdrawing effect.
  • Crystallographic data : Analyze packing motifs (e.g., weak C–H···F interactions) in derivatives like 2-(4-fluorophenyl)-3-methyl-1H-indole () to infer steric constraints .
  • Experimental validation : Compare binding affinities of fluoromethyl vs. methyl analogs in host-guest systems (e.g., cyclodextrins) using isothermal titration calorimetry (ITC).

Advanced Question: What strategies resolve contradictions in biological activity data for fluoromethyl-substituted isoindoles?

Q. Methodological Answer :

  • Mechanistic profiling : Test the compound against caspase inhibitors (e.g., z-VAD-fmk in ) to determine if fluoromethyl enhances metabolic stability or off-target effects .
  • Data triangulation : Cross-reference NMR purity (>95%), in vitro activity (IC50_{50}), and in silico ADMET predictions to isolate structure-activity relationships (SAR).
  • Iterative refinement : Use qualitative analysis frameworks () to reassess outliers, such as unexpected cytotoxicity in specific cell lines .

Basic Question: What spectroscopic techniques are critical for characterizing fluoromethyl-substituted isoindoles?

Q. Methodological Answer :

Technique Key Data Example
1H NMR^1 \text{H NMR}Fluoromethyl protons (δ 3.8–4.2 ppm, split by JH-FJ_{\text{H-F}})3aa in : δ 4.03 ppm (s, 2H, CH2_2F)
19F NMR^{19} \text{F NMR}Chemical shift (δ -200 to -220 ppm for CF2_2/CF3_3)4aa in : δ -62.5 ppm (q, J=12.0HzJ = 12.0 \, \text{Hz})
HRMSExact mass (e.g., C9_9H15_{15}FN+^+: 156.1154)3aa in : Found 240.1180 vs. Calcd 240.1183

Advanced Question: How can synthetic derivatives of 3a-(fluoromethyl)octahydro-1H-isoindole be designed to enhance metabolic stability?

Q. Methodological Answer :

  • Bioisosteric replacement : Substitute fluoromethyl with trifluoromethyl (as in ) or 5′-aminomethyl groups () to balance lipophilicity and metabolic resistance .
  • Prodrug strategies : Introduce phosphoramidite moieties (e.g., 5′-methoxymethyl in ) for controlled release in vivo .
  • Enzymatic assays : Test derivatives against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolically stable candidates.

Basic Question: What are the thermal stability and decomposition profiles of 3a-(fluoromethyl)octahydro-1H-isoindole?

Q. Methodological Answer :

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N2_2. Decomposition onset >200°C indicates high stability.
  • DSC profiling : Monitor endothermic peaks (melting) and exothermic events (decomposition). Compare to analogs like 3-Methyl-octahydro-1H-indole () .
  • Gas chromatography-MS : Identify volatile degradation products (e.g., HF or fluorinated alkanes) under accelerated aging conditions.

Advanced Question: How does stereochemistry at the 3a position affect the compound’s pharmacological profile?

Q. Methodological Answer :

  • Enantioselective synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to isolate (3aR) and (3aS) enantiomers.
  • Biological testing : Compare enantiomers’ binding to targets like G-protein-coupled receptors (GPCRs) or ion channels. For example, (3aR,7aS)-octahydro-1H-isoindole derivatives () show enhanced receptor affinity .
  • Chiral HPLC : Validate enantiomeric excess (>99%) using columns like Chiralpak IA or IB with hexane/IPA mobile phases.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3a-(fluoromethyl)octahydro-1H-isoindole
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3a-(fluoromethyl)octahydro-1H-isoindole

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